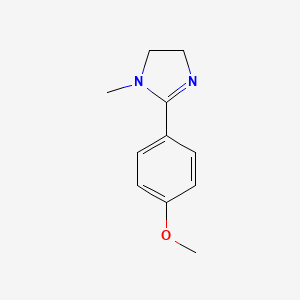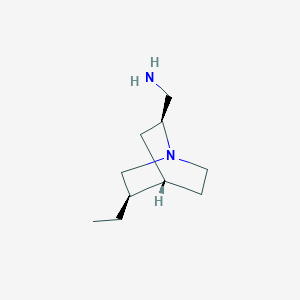
(2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,4S,5R)-2-Aminomethyl-5-ethylquinuclidine” is a chiral organic compound derived from quinuclidine. Its chemical name is This compound . Let’s break down its structure:
Quinuclidine: A bicyclic amine with a quinuclidine ring system.
(2S,4S,5R): The stereochemistry of the compound, indicating specific arrangements of substituents around the central carbon atom.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction between quinuclidine and an appropriate amine source. For example:
Quinuclidine Derivatization: Start with quinuclidine (a bicyclic amine) and modify it to introduce the desired substituents.
Amination Reaction: React quinuclidine with an amine (e.g., methylamine, ethylamine) to form the target compound.
Industrial Production:: Industrial-scale production typically employs efficient synthetic routes, optimization, and purification techniques. Unfortunately, specific industrial methods for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactions::
Nucleophilic Substitution: The amino group can undergo substitution reactions (e.g., alkylation, acylation).
Reduction: Reduction of the quinuclidine ring can yield various derivatives.
Oxidation: Oxidation reactions may modify the amino group or the quinuclidine ring.
Amination: Use amines (e.g., methylamine, ethylamine) and appropriate catalysts.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Major Products:: The major products depend on the specific reaction conditions and substituents. Examples include N-alkylated quinuclidines and their derivatives.
Applications De Recherche Scientifique
Chemistry::
Chiral Catalysts: Used in asymmetric synthesis due to its stereochemistry.
Drug Development: Serves as a scaffold for designing bioactive compounds.
Neuropharmacology: Quinuclidine derivatives may interact with neurotransmitter receptors.
Anticholinergic Activity: Some quinuclidine analogs exhibit anticholinergic effects.
Fine Chemicals: Used as intermediates in pharmaceutical and agrochemical synthesis.
Mécanisme D'action
The exact mechanism remains context-dependent. quinuclidine derivatives may interact with receptors, enzymes, or ion channels, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While quinuclidine derivatives vary, their unique stereochemistry and functional groups distinguish them. Similar compounds include quinine (used against malaria) and other quinuclidine-based drugs.
Propriétés
Numéro CAS |
475160-59-9 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1 |
Clé InChI |
HUVUAKNHVGVNGQ-GUBZILKMSA-N |
SMILES isomérique |
CC[C@H]1CN2CC[C@H]1C[C@H]2CN |
SMILES canonique |
CCC1CN2CCC1CC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



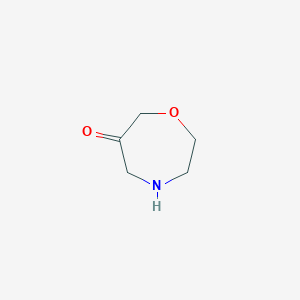

![2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
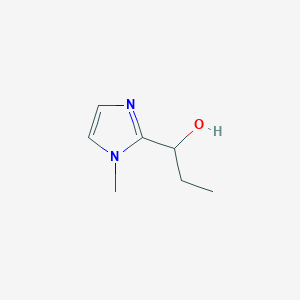
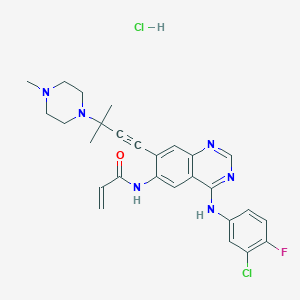

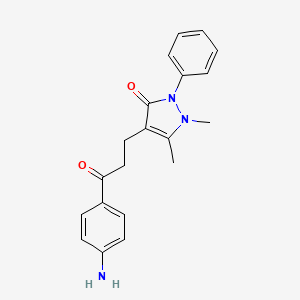
![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
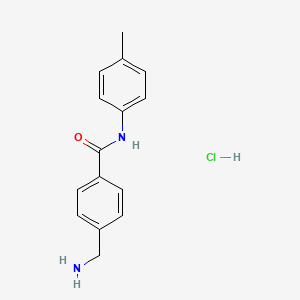
![Tert-butyl 4-(imidazo[1,2-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B12820226.png)
![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
